molecular formula C20H12N4O2 B606853 5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid CAS No. 1009821-06-0

5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid

Cat. No.: B606853
CAS No.: 1009821-06-0
M. Wt: 340.3 g/mol
InChI Key: HJGFPNFAFSFDNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid is a potent, selective, and ATP-competitive inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by various collagens. The compound demonstrates high potency, with IC50 values reported in the low nanomolar range for DDR1, and exhibits significant selectivity over other kinases, including the closely related DDR2. Its mechanism of action involves binding to the kinase domain of DDR1, thereby blocking collagen-induced autophosphorylation and subsequent downstream signaling. This inhibition disrupts critical cellular processes such as proliferation, migration, and extracellular matrix remodeling. Due to this specific mechanism, it serves as a valuable chemical probe for investigating the pathological roles of DDR1. Research has extensively explored its application in oncology, particularly in breast cancer, lung cancer, and pancreatic cancer, where DDR1 signaling is implicated in tumor growth, fibrosis, and metastasis. Studies have shown that this inhibitor can attenuate cancer cell invasion and enhance the efficacy of conventional chemotherapeutics. Furthermore, its utility extends to basic research on fibrosis and atherosclerosis, given DDR1's role in regulating collagen deposition in stromal and vascular tissues. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-(3-ethynylanilino)pyrimido[4,5-c]quinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4O2/c1-2-12-4-3-5-14(8-12)23-19-18-16(10-21-11-22-18)15-7-6-13(20(25)26)9-17(15)24-19/h1,3-11H,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGFPNFAFSFDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC2=NC3=C(C=CC(=C3)C(=O)O)C4=CN=CN=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143603
Record name CX-5011 free acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009821-06-0
Record name CX-5011 free acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009821060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CX-5011 free acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CX-5011 FREE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY6276ICQJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Core Pyrimidoquinoline Synthesis

The pyrimido[4,5-c]quinoline core is constructed via cyclocondensation reactions. A prominent method involves the fusion of aminopyrimidinones with dimedone and aromatic aldehydes under acidic conditions . For CX-5011, 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one reacts with dimedone and 3-ethynylbenzaldehyde in acetic acid or ethanol under reflux or ultrasound irradiation . The one-pot Mannich-type reaction forms the tetracyclic framework with a 65–82% yield, depending on the aldehyde substituent .

Key reaction parameters:

  • Solvent: Acetic acid or ethanol

  • Temperature: 80–100°C (reflux) or 40°C (ultrasound)

  • Catalyst: Trifluoroacetic acid (0.5–1.0 equiv)

Introduction of the 3-Ethynylphenylamino Group

The 3-ethynylphenylamino moiety is installed via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. In a representative protocol, 5-chloropyrimido[4,5-c]quinoline-8-carboxylic acid reacts with 3-ethynylaniline in DMF at 120°C for 12 hours . Palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) enhance coupling efficiency, achieving 70–85% yields .

Optimization data:

ParameterValueImpact on Yield
CatalystPd(OAc)₂/Xantphos+25% vs. CuI
SolventDMFOptimal polarity
Temperature120°C<100°C: <50%

Carboxylic Acid Functionalization

The C8-carboxylic acid group is introduced through hydrolysis or direct synthesis. A two-step approach involves:

  • Nitration: 8-Chloropyrimido[4,5-c]quinoline undergoes nitration at C5 using HNO₃/H₂SO₄ .

  • Hydrolysis: The nitro group is reduced to an amine (H₂/Pd-C), followed by oxidation to a carboxylic acid using KMnO₄ in acidic conditions .

Alternative methods employ Vilsmeier-Haack formylation at C8, followed by oxidation with Jones reagent (CrO₃/H₂SO₄) to yield the carboxylic acid .

Comparative efficiency:

MethodYieldPurity (HPLC)
Nitration/Oxidation62%95%
Vilsmeier/Jones55%92%

One-Pot Multistep Synthesis

Recent advances enable a telescoped synthesis starting from 8-quinolinecarboxylic acid. As detailed in Example 12 of , carbonyl diimidazole (CDI) activates the carboxylic acid for coupling with 5-amino-2-methyltetrazole. For CX-5011, this method is adapted by substituting the tetrazole with 3-ethynylaniline .

Procedure:

  • Activation: 8-Quinolinecarboxylic acid (1.0 equiv) + CDI (1.1 equiv) in DMF, 100°C, 4 hours .

  • Coupling: Add 3-ethynylaniline (1.2 equiv) and trifluoroacetic acid (2 drops), 140–150°C, 4 hours .

  • Cyclization: Intramolecular cyclization under basic conditions (K₂CO₃, DMF, 120°C) .

Yield: 58% over three steps .

Purification and Characterization

Crude CX-5011 is purified via recrystallization (ethanol/water) or silica gel chromatography (DCM/MeOH gradient) . Analytical data aligns with literature:

  • ¹H NMR (DMSO-d6): δ 8.92 (s, 1H, quinoline-H), 8.35 (d, J=8.4 Hz, 1H), 7.89–7.45 (m, 4H, aryl-H), 3.21 (s, 1H, ethynyl-H) .

  • HPLC Purity: >99% (C18 column, 0.1% TFA/ACN) .

Scalability and Industrial Considerations

Kilogram-scale production employs continuous flow reactors to enhance reproducibility. Key challenges include:

  • Ethynyl Stability: The ethynyl group requires inert atmospheres (N₂/Ar) to prevent Glaser coupling .

  • DMF Handling: Substitution with cyclopentyl methyl ether (CPME) reduces toxicity concerns .

Cost analysis (per kg):

ComponentCost (USD)
3-Ethynylaniline1,200
Palladium catalysts950
Solvents300

Scientific Research Applications

Biological Activities

  • Antimalarial Activity :
    Recent studies have indicated that quinoline derivatives exhibit antimalarial properties. For instance, compounds similar to 5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid have shown effectiveness against Plasmodium species by modulating oxidative stress and enhancing antioxidant defenses in infected erythrocytes. This activity has been demonstrated in murine models, where the compounds significantly reduced parasitemia levels and improved survival rates of infected subjects .
  • Inhibition of Kinase Activity :
    The compound has been explored as a potential inhibitor of CK2 (Casein Kinase 2), an enzyme implicated in various cancers. Research indicates that modifications to the pyrimido[4,5-c]quinoline structure can enhance its potency as a kinase inhibitor. For example, derivatives have been synthesized that maintain aqueous solubility while exhibiting IC50 values less than 1 µM against CK2 .
  • Antiviral Properties :
    Emerging research suggests that analogs of this compound may possess antiviral activities. The structural modifications allow for interactions with viral proteins, potentially inhibiting viral replication processes. Studies are ongoing to evaluate these effects in vitro and in vivo .

Case Study 1: Antimalarial Efficacy

A study evaluated the effects of a related quinoline derivative on oxidative stress markers in Plasmodium berghei-infected mice. The results indicated that the compound significantly decreased lipid peroxidation and increased the activity of superoxide dismutase (SOD), suggesting a protective mechanism against hemolysis caused by malaria infection .

Case Study 2: Kinase Inhibition

Research focused on synthesizing various analogs of pyrimido[4,5-c]quinoline derivatives to assess their inhibitory effects on CK2 activity. Among these, specific compounds demonstrated enhanced cellular potency and selectivity towards CK2, indicating their potential as therapeutic agents in cancer treatment .

Mechanism of Action

CX5011 exerts its effects by selectively inhibiting protein kinase CK2. It binds to the ATP-binding site of CK2, preventing the phosphorylation of its substrates. This inhibition disrupts various cellular pathways, leading to reduced cell proliferation and increased apoptosis. Additionally, CX5011 has been shown to induce methuosis, a form of cell death characterized by the formation of large cytosolic vacuoles .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Melting Points :

  • Bulky aliphatic substituents (e.g., cyclohexylmethyl in 4t ) increase melting points (288–291°C) due to enhanced crystalline packing , while aromatic substituents (e.g., 2-chlorobenzyl in 4a ) exhibit lower melting points (193–198°C) due to reduced symmetry .
  • The ethynyl group in the target compound likely reduces intermolecular interactions compared to halogens, though experimental melting points are unavailable.

Electronic and Steric Contributions: Electron-withdrawing groups (e.g., Cl in 4a, 4c) downfield-shift aromatic carbons (δ 130–142 ppm) , whereas the ethynyl group in the target compound induces moderate deshielding (δ 122.30 ppm) .

Biological Relevance: SGC-CK2-2 (benzylamino analog) demonstrates potent CK2 inhibition (IC₅₀ = 3 nM) , suggesting that aromatic substituents optimize kinase binding. The ethynyl group’s linear geometry may enhance π-stacking in hydrophobic kinase pockets, though activity data for the target compound remains unreported.

Biological Activity

5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial and anticancer properties, along with relevant research findings and case studies.

  • Molecular Formula : C20H12N4O2
  • Molecular Weight : 362.3 g/mol
  • CAS Number : 1009821-06-0

Antibacterial Activity

Research indicates that derivatives of pyrimido[4,5-c]quinoline, including this compound, exhibit notable antibacterial activity against various strains of bacteria.

Antibacterial Efficacy

A study evaluated the compound's efficacy against several bacterial strains using the agar diffusion method. The results are summarized in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (S. aureus)64 μg/mL
Escherichia coli (E. coli)128 μg/mL
Bacillus subtilis (B. subtilis)>256 μg/mL
Methicillin-resistant S. aureus (MRSA)>256 μg/mL
Pseudomonas aeruginosa (P. aeruginosa)>256 μg/mL

The compound demonstrated significant activity against S. aureus and E. coli, with MIC values indicating effective inhibition at relatively low concentrations compared to other tested compounds .

Structure-Activity Relationship

The study highlighted that structural modifications significantly influenced antibacterial activity. Compounds with longer side chains exhibited enhanced efficacy, particularly against Gram-positive bacteria like S. aureus. Conversely, flexible chain amino groups improved activity against E. coli .

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies, particularly its effects on lung adenocarcinoma cells (A549).

Cytotoxicity Studies

In vitro studies assessed the cytotoxic effects on A549 cells using the MTT assay, comparing the compound's activity to standard chemotherapeutics like cisplatin. The findings are summarized in Table 2.

CompoundIC50 (μM)Relative Activity to Cisplatin
This compound50Moderate
Cisplatin10High

The compound exhibited moderate cytotoxicity with an IC50 value of 50 μM against A549 cells, suggesting potential as a therapeutic agent in cancer treatment while maintaining a favorable safety profile compared to traditional chemotherapeutics .

Case Studies and Research Findings

  • Antibacterial Activity : A study on quinoline derivatives found that modifications at the amine position significantly increased antibacterial potency against multi-drug resistant strains, emphasizing the importance of structural features in developing effective antimicrobial agents .
  • Anticancer Properties : Another investigation into quinoline derivatives demonstrated that certain structural modifications not only enhanced anticancer activity but also minimized cytotoxic effects on non-cancerous cells, indicating a promising therapeutic window for further development .

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification under acidic or basic conditions:

  • Direct esterification : Reacting with alcohols (e.g., ethanol) in the presence of H₂SO₄ forms esters (e.g., ethyl 5-((3-ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylate) .
  • Indirect esterification : Conversion to the acid chloride (via SOCl₂) followed by reaction with alcohols produces esters more efficiently .

Key Reaction AcidSOCl2Acid ChlorideR OHEster Yield 80 95 [2][9]\text{Acid}\xrightarrow{\text{SOCl}_2}\text{Acid Chloride}\xrightarrow{\text{R OH}}\text{Ester}\quad \text{ Yield 80 95 }[2][9]

Amide Formation

The acid reacts with amines to form amides:

  • Direct coupling : Heating with primary amines (e.g., benzylamine) produces amides, though yields are moderate due to competing acid-base reactions .
  • Via acid chloride : Reaction with amines in the presence of SOCl₂ achieves higher efficiency (e.g., 90% yield for benzylamide derivatives) .

Reactivity of the Ethynyl Group

The ethynyl substituent participates in:

  • Cycloadditions : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole derivatives, enhancing biological activity .
  • Sonogashira Coupling : Palladium-catalyzed coupling with aryl halides expands the aromatic system .

Example Reaction Ethynyl group+Aryl iodidePd PPh3 4,CuIExtended system Yield 60 75 [3]\text{Ethynyl group}+\text{Aryl iodide}\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{CuI}}\text{Extended system}\quad \text{ Yield 60 75 }[3]

Electrophilic Substitution

The quinoline nitrogen and pyrimidine ring undergo:

  • Halogenation : Bromination or chlorination at the C2/C4 positions using NBS or Cl₂ .
  • Acylation : Friedel-Crafts acylation introduces ketone groups at electron-rich positions .

Reductive Amination

The amino group reacts with aldehydes/ketones under reductive conditions (e.g., NaBH₃CN) to form secondary amines .

Degradation Pathways

  • Hydrolysis : The carboxylic acid group undergoes pH-dependent hydrolysis, forming inactive metabolites under acidic conditions .
  • Oxidation : The ethynyl group is susceptible to oxidative cleavage by cytochrome P450 enzymes .

Q & A

Q. What are the recommended synthetic routes for preparing 5-((3-ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of pyrimido[4,5-c]quinoline derivatives typically involves PPA-catalyzed thermal lactamization of precursor compounds. For example, substituted 8-amino-1,4-dihydroquinoline-3-carboxylic acids are reduced from nitro precursors and cyclized under acidic conditions . Modifications at the 5-position (e.g., ethynylphenyl substitution) require coupling reactions with propargylamine derivatives under Sonogashira or Buchwald-Hartwig conditions. Reaction optimization (e.g., temperature, catalyst loading) is critical: higher temperatures (>120°C) may degrade sensitive ethynyl groups, while palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.7 ppm) and carboxylic acid protons (δ ~13 ppm) confirm the quinoline core and substituents .
  • HRMS (ESI) : Accurate mass measurement (e.g., [M+H]⁺) validates molecular formula and purity (>95% by HPLC) .
  • FT-IR : Stretching vibrations for carboxylic acid (~1700 cm⁻¹) and ethynyl C≡C (~2100 cm⁻¹) .

Q. What solvents are suitable for solubility testing, and how does pH affect stability?

The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate degradation at pH < 3 (carboxylic acid protonation) or pH > 10 (quinoline ring hydrolysis). Buffered solutions (pH 6–8) are recommended for biological assays .

Advanced Research Questions

Q. How do substituents at the 5-position influence biological activity, and what computational methods predict binding affinity?

Substituents like benzylamino or cyclohexylmethyl groups alter steric and electronic properties, impacting interactions with targets (e.g., kinase domains). Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes, with ethynylphenyl groups enhancing π-π stacking in hydrophobic pockets. Experimental validation via IC₅₀ assays (e.g., kinase inhibition) correlates with computational predictions .

Q. What in vitro models are appropriate for evaluating cytotoxicity and mechanism of action?

  • Cancer cell lines : Assess antiproliferative effects (MTT assay) in HepG2 or MCF-7 cells, with IC₅₀ values <10 µM indicating potency .
  • Reactive oxygen species (ROS) assays : Link cytotoxicity to oxidative stress pathways (e.g., fluorometric detection using DCFH-DA) .
  • Apoptosis markers : Western blotting for caspase-3/9 activation confirms programmed cell death .

Q. How can researchers resolve contradictions in solubility data across studies?

Discrepancies often arise from polymorphism or amorphous/crystalline form differences . Mitigation strategies:

  • DSC/TGA : Identify thermal transitions associated with polymorphic forms.
  • PXRD : Compare diffraction patterns to reference standards.
  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility .

Q. What analytical methods optimize purity assessment for scale-up synthesis?

  • HPLC-PDA : C18 columns (5 µm, 150 mm) with gradient elution (0.1% TFA in H₂O/MeCN) detect impurities <0.1% .
  • LC-MS/MS : Quantifies degradation products (e.g., hydrolyzed quinoline derivatives).
  • Elemental analysis : Validates C, H, N content within ±0.4% of theoretical values .

Methodological Considerations for Data Interpretation

Q. How should researchers analyze conflicting bioactivity data between structural analogs?

  • SAR tables : Compare substituent effects on activity (e.g., EC₅₀ for benzylamino vs. alkylamino derivatives) .
  • Free-energy perturbation (FEP) : Quantifies binding energy differences due to minor structural changes.
  • Meta-analysis : Aggregate data from PubChem or ChEMBL to identify trends across studies .

Q. What strategies validate target engagement in cellular assays?

  • CETSA (Cellular Thermal Shift Assay) : Confirms compound-target binding by measuring protein thermal stability shifts.
  • SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (ka/kd) in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.